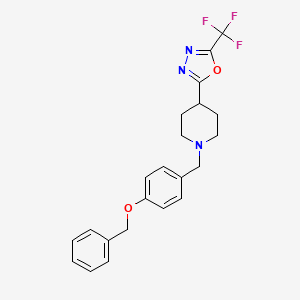

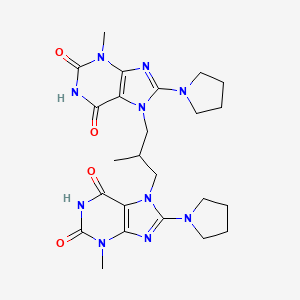

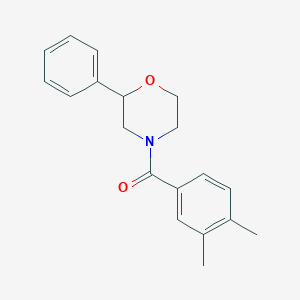

![molecular formula C13H12ClN5O B2537906 6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1060184-38-4](/img/structure/B2537906.png)

6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one" is a derivative of the 1,2,3-triazolo[4,5-d]pyrimidine class. This class of compounds has been the subject of research due to their potential biological activities. For instance, derivatives of this class have been studied for their antiallergy activities, as seen in the synthesis of 6-alkyl- or 6-(cycloalkylalkyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones, which showed promising antiallergic properties and low toxicity . Additionally, these derivatives have been investigated for their affinity toward A1 adenosine receptors, with certain 1,2,3-triazolo[4,5-d]pyrimidine derivatives demonstrating high affinity and selectivity for this receptor subtype .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions starting from various precursors. For example, the synthesis of 6-alkyl- or 6-(cycloalkylalkyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones was achieved by reacting 1,3,4-thiadiazol-5-amines with other reagents to yield compounds with antiallergic activities . Similarly, the synthesis of 1,2,3-triazolo[4,5-d]pyrimidine derivatives with high affinity toward A1 adenosine receptors involved the nucleophilic substitution of 7-chloro compounds with appropriate amines .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a triazolo[4,5-d]pyrimidine core, which is a fused heterocyclic system. The substitution pattern on this core, such as the presence of a 2-chlorobenzyl group at the 3 position, significantly influences the biological activity of these molecules. X-ray crystallography has been used to determine the stereostructure of related compounds, providing insights into their three-dimensional conformation and potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of triazolo[4,5-d]pyrimidine derivatives includes various transformations such as alkylation and rearrangement reactions. For instance, the Dimroth rearrangement was observed in the synthesis of triazolo[1,5-a]pyrimidinones from 6-cyano-1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-ones, demonstrating the versatility of these compounds in undergoing structural changes under different reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of functional groups such as cyano, amino, and chlorobenzyl groups can affect properties like solubility, melting point, and reactivity. Techniques such as NMR, IR, UV, MS, and elemental analyses are employed to characterize the synthesized compounds and confirm their structures . These properties are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of the compounds when evaluated for their biological activities.

properties

IUPAC Name |

6-[(2-chlorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN5O/c1-2-19-12-11(16-17-19)13(20)18(8-15-12)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQGJWCUVRUWBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C=N2)CC3=CC=CC=C3Cl)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

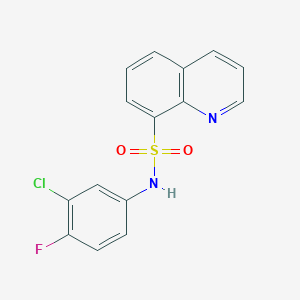

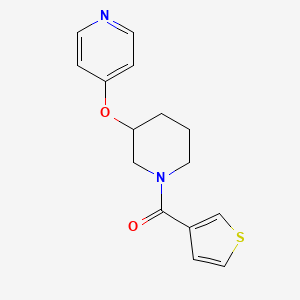

![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B2537829.png)

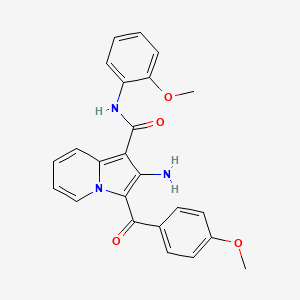

![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)

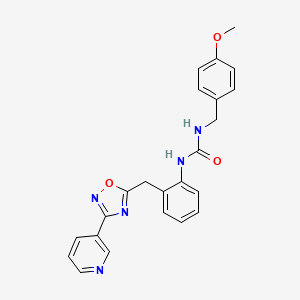

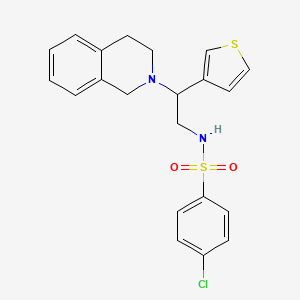

![2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537840.png)

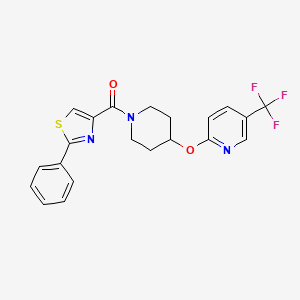

![N-benzyl-2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2537845.png)